1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride
Description
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is a cyclohexane-derived primary amine hydrochloride salt. Its structure features a methoxy group at the 1-position and two methyl groups at the 3- and 3′-positions of the cyclohexane ring, with a methanamine group attached to the 1-carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
CAS No. |
2727074-23-7 |
|---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-4-6-10(7-9,8-11)12-3;/h4-8,11H2,1-3H3;1H |
InChI Key |
ZBULUUOLQHIDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CN)OC)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The starting material, 3,3-dimethylcyclohexanone, undergoes a nucleophilic addition reaction with methanol in the presence of an acid catalyst to form 1-methoxy-3,3-dimethylcyclohexanol.
Amination: The hydroxyl group of 1-methoxy-3,3-dimethylcyclohexanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ammonia or an amine to form 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)aldehyde.
Reduction: Formation of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Substitution: Formation of N-substituted derivatives of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine.
Scientific Research Applications
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Chemistry: Acts as a precursor for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and amine groups play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Biological Activity
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride is a novel chemical compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a methoxy group and a cyclohexyl moiety, suggest various biological activities that merit exploration.
Structural Characteristics
- Molecular Formula : CHNO
- SMILES : CC1(CCCC(C1)(CN)OC)C
- InChI : InChI=1S/C10H21NO/c1-9(2)5-4-6-10(7-9,8-11)12-3/h4-8,11H2,1-3H3
The presence of the methoxy group enhances the compound's solubility and reactivity, making it suitable for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine functional group allows it to act as a ligand, potentially modulating neurotransmitter systems and metabolic pathways .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Enzyme Interaction : It may influence enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : The compound has potential effects on receptors related to neurological functions.
- Therapeutic Potential : Investigated for its role as a precursor in drug development targeting specific diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity of neurotransmitter-related enzymes |
| Receptor Binding | Potential binding to receptors influencing neurological pathways |
| Therapeutic Applications | Explored as a lead compound in drug development for specific diseases |
Case Studies and Research Findings
- Enzymatic Studies : Computational docking studies have shown that the compound interacts favorably with certain enzyme active sites, suggesting potential therapeutic roles.
- Neurotransmitter Systems : Preliminary studies indicate that this compound may enhance or inhibit neurotransmitter release, impacting mood and cognition.
- Pharmacological Research : Ongoing investigations are assessing its efficacy in animal models for conditions such as anxiety and depression, where modulation of neurotransmitter systems is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
